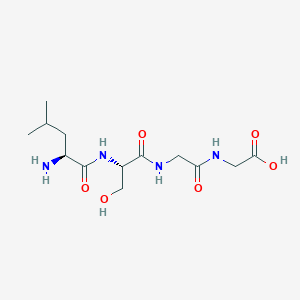

L-Leucyl-L-serylglycylglycine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

820242-26-0 |

|---|---|

Molecular Formula |

C13H24N4O6 |

Molecular Weight |

332.35 g/mol |

IUPAC Name |

2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C13H24N4O6/c1-7(2)3-8(14)12(22)17-9(6-18)13(23)16-4-10(19)15-5-11(20)21/h7-9,18H,3-6,14H2,1-2H3,(H,15,19)(H,16,23)(H,17,22)(H,20,21)/t8-,9-/m0/s1 |

InChI Key |

WOXYZQPVPRXDGU-IUCAKERBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of L Leucyl L Serylglycylglycine

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for producing synthetic peptides. wikipedia.org The process involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric resin. wikipedia.orgnih.gov This method simplifies the purification process, as excess reagents and soluble byproducts are removed by simple filtration and washing. wikipedia.org The synthesis of L-Leucyl-L-serylglycylglycine proceeds from the C-terminus (glycine) to the N-terminus (leucine). nih.gov

Two principal protecting group strategies are employed in SPPS: the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches. wikipedia.orgamericanpeptidesociety.org These strategies are defined by the chemical group used for the temporary protection of the α-amino group of the incoming amino acid.

The Fmoc/tBu strategy is the most widely used approach in modern peptide synthesis due to its milder reaction conditions. americanpeptidesociety.orgpeptide.com It utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups, such as tert-butyl (tBu), for side-chain protection. wikipedia.org For the synthesis of Leu-Ser-Gly-Gly, the serine side-chain hydroxyl group would be protected with a tBu group. The Fmoc group is removed at each cycle using a solution of a secondary amine, typically piperidine in a solvent like dimethylformamide (DMF). peptide.com The final cleavage of the peptide from the resin and removal of the serine side-chain protecting group is accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.de

The Boc/Bzl strategy is the original methodology for SPPS and uses the acid-labile Boc group for Nα-protection. americanpeptidesociety.orgslideshare.net Side-chain protecting groups are typically benzyl (Bzl)-based. peptide.com In this scheme, the Boc group is removed with a moderately strong acid like TFA, while the final cleavage from the resin and removal of side-chain protectors requires a very strong, hazardous acid such as anhydrous hydrogen fluoride (HF). peptide.comiris-biotech.de While effective, the harsh conditions of the final cleavage step have led to the broader adoption of the milder Fmoc strategy. iris-biotech.de

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

| Nα-Deprotection Reagent | Base (e.g., 20% Piperidine in DMF) | Moderate Acid (e.g., Trifluoroacetic acid - TFA) |

| Serine Side-Chain Protection | Acid-labile (e.g., tert-Butyl - tBu) | HF-labile (e.g., Benzyl - Bzl) |

| Final Cleavage Reagent | Strong Acid (TFA) | Very Strong Acid (e.g., Hydrogen Fluoride - HF) |

| Key Advantage | Milder overall conditions; avoids HF. peptide.com | Can be advantageous for hydrophobic or aggregation-prone sequences. peptide.com |

The purity and yield of the final peptide are highly dependent on the efficiency of the coupling and deprotection steps. gyrosproteintechnologies.com Incomplete reactions at any stage can lead to deletion sequences or other impurities that are difficult to remove. gyrosproteintechnologies.com For a tetrapeptide like Leu-Ser-Gly-Gly, optimization is relatively straightforward but crucial for achieving high purity.

Coupling: The formation of the peptide bond requires the activation of the C-terminal carboxylic acid of the incoming amino acid. thermofisher.com Highly efficient coupling reagents are used to drive the reaction to completion. Common choices include aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), which enhance coupling efficiency and reduce side reactions. creative-peptides.com The use of excess amino acid and coupling reagents ensures that the reaction proceeds to completion, typically within 30-90 minutes at room temperature. rsc.org

Deprotection: Complete removal of the temporary Nα-protecting group is critical before the next coupling step. gyrosproteintechnologies.com In Fmoc-based synthesis, incomplete deprotection can be addressed by extending the reaction time with piperidine or by using stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). peptide.com However, care must be taken as prolonged exposure to basic conditions can promote side reactions. Monitoring the deprotection step, for instance by UV absorbance of the dibenzofulvene-piperidine adduct, can ensure the reaction's completion. peptide.com

| Step | Parameter | Optimization Strategy | Rationale |

|---|---|---|---|

| Coupling | Coupling Reagent | Use of high-efficiency reagents (e.g., HATU, HCTU). creative-peptides.com | Increases reaction speed and minimizes racemization. |

| Reaction Time/Temp | Allow sufficient time (30-90 min) for completion; moderate temperature increase can speed up difficult couplings. rsc.org | Ensures >99% reaction completion to maximize yield and purity. | |

| Deprotection (Fmoc) | Reagent/Time | Standard: 20% piperidine in DMF; time can be extended if deprotection is slow. peptide.com | Guarantees complete removal of the Fmoc group for the next coupling step. |

| Monitoring | In-line UV monitoring of dibenzofulvene adduct. peptide.com | Provides real-time data on deprotection efficiency, allowing for automated adjustments. | |

| Washing | Solvent Volume/Cycles | Utilize sufficient solvent volumes and multiple wash cycles between steps. | Ensures complete removal of excess reagents and byproducts. rsc.org |

To accelerate peptide synthesis and improve the quality of complex peptides, several advanced SPPS techniques have been developed.

Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy can dramatically reduce the time required for both coupling and deprotection steps. nih.govspringernature.com Microwave heating is precise and can increase reaction rates, allowing a typical amino acid coupling to be completed in as little as 5 minutes and Fmoc deprotection in 3 minutes. nih.govspringernature.com This significant reduction in cycle time allows for the rapid synthesis of peptides. For Leu-Ser-Gly-Gly, MW-SPPS could reduce the total synthesis time to under an hour. The controlled heating can also help to disrupt peptide chain aggregation, which can be a problem in longer or more hydrophobic sequences. luxembourg-bio.com

Flow Chemistry: Flow-based SPPS is an automated process where reagents are continuously passed through a reactor column containing the resin. chimia.chnih.gov This technique offers precise control over reaction conditions such as temperature, pressure, and reagent delivery time. chimia.ch The continuous flow ensures that the concentration of reagents at the reaction site is maximized, leading to highly efficient and rapid synthesis cycles. nih.gov A complete amino acid incorporation cycle can be achieved in under two minutes in some automated flow systems. nih.govpentelutelabmit.com This method is highly reproducible and can be integrated with in-line monitoring for real-time optimization. chimia.ch

Solution-Phase Peptide Synthesis (LPPS) Considerations

Solution-phase peptide synthesis, also known as classical synthesis, involves carrying out all reactions in a homogeneous solution. wikipedia.org Unlike SPPS, the intermediate products must be isolated and purified after each coupling and deprotection step, often through crystallization or chromatography. google.com

For a short peptide like this compound, a fragment condensation approach is often employed in LPPS. This would involve synthesizing dipeptide fragments, such as Fmoc-L-Leucyl-L-serine and Glycylglycine ethyl ester, separately. These protected fragments are then coupled together in solution, followed by final deprotection to yield the tetrapeptide. While more labor-intensive due to the intermediate purification steps, LPPS is highly scalable and can be more cost-effective for the large-scale industrial production of peptides. wikipedia.org

Chemoenzymatic Synthesis Routes for this compound

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes as catalysts for peptide bond formation, offering a green and highly selective alternative to purely chemical methods. nih.gov This approach typically proceeds under mild conditions in aqueous solutions and can circumvent the need for side-chain protection due to the high substrate specificity of enzymes. nih.govnih.gov

The synthesis of this compound could be envisioned using a protease like papain or thermolysin in a reverse-hydrolysis reaction. nih.gov The process would involve the enzymatic coupling of amino acid esters. For example, L-Leucine ethyl ester could be coupled to L-serylglycylglycine. A key advantage is the regioselective formation of α-peptide bonds without affecting the hydroxyl side chain of serine, thus eliminating protection/deprotection steps for this residue. nih.govnih.gov This method is particularly valuable for producing peptides with minimal side reactions and environmental impact.

Post-Synthetic Modifications and Derivatization Strategies

Once the linear tetrapeptide this compound is synthesized, it can be further modified to enhance its properties or to serve as a molecular probe. peptide.com These modifications can be performed while the peptide is still attached to the resin or after it has been cleaved into solution. peptide.com

Common derivatization strategies include:

N-terminal Modification: The free amine at the N-terminus (Leucine) can be acetylated or attached to larger moieties like lipids (lipidation) or polyethylene glycol (PEGylation). peptide.com

C-terminal Modification: The C-terminal carboxyl group (Glycine) can be converted to an amide (amidation), which is a common modification in naturally occurring peptides. peptide.com

Side-Chain Modification: The hydroxyl group of the serine residue is a prime target for modification. It can be phosphorylated to mimic cell signaling events or glycosylated (attached to a sugar moiety), which is a crucial post-translational modification in many proteins. peptide.combachem.com

Labeling: For research purposes, the peptide can be conjugated with fluorescent dyes (fluorophores) or affinity tags like biotin, typically at the N-terminus or via a lysine (B10760008) residue if one were incorporated into the sequence. peptide.com

Cyclization: Although not directly applicable to this linear peptide, cyclization is a common strategy to confer conformational rigidity and improved stability. This typically involves forming an amide bond between the N- and C-termini or between reactive side chains. wikipedia.orgpeptide.com

These modifications allow for the fine-tuning of the peptide's characteristics for specific applications in research and biotechnology. ntu.ac.ukchinesechemsoc.org

N-Terminal and C-Terminal Modifications

N-Terminal Modifications

The N-terminal α-amino group of the leucine (B10760876) residue is a nucleophilic site available for a variety of chemical transformations. A common modification is N-terminal acetylation, the introduction of an acetyl group (-COCH₃). This is often accomplished post-synthesis while the peptide is still on the solid-phase resin, using reagents like acetic anhydride in a suitable solvent such as N,N-Dimethylformamide (DMF). wpmucdn.comcem.de Acetylation neutralizes the positive charge of the N-terminal amine at physiological pH, which can make the peptide more closely mimic its structure within a larger protein. thermofisher.com This modification can also enhance the peptide's stability by making it less susceptible to degradation by aminopeptidases. thermofisher.comnih.gov

Another class of N-terminal modifications involves N-acylation with fatty acids, such as palmitic or myristic acid. wikipedia.orgtandfonline.com This process, known as lipidation, significantly increases the hydrophobicity of the peptide, which can promote its association with cell membranes. tandfonline.com

| Modification Type | Typical Reagent | Purpose of Modification |

|---|---|---|

| Acetylation | Acetic Anhydride | Neutralizes N-terminal charge, increases stability against exopeptidases. thermofisher.comnih.gov |

| Formylation | Formic Acid / Activating Agent | Neutralizes N-terminal charge. |

| Myristoylation (Lipidation) | Myristoyl Chloride / Myristic Acid + Coupling Agent | Increases hydrophobicity, promotes membrane association. wikipedia.orgtandfonline.com |

| Palmitoylation (Lipidation) | Palmitic Acid + Coupling Agent | Significantly increases hydrophobicity for membrane anchoring. wikipedia.orgtandfonline.com |

C-Terminal Modifications

The C-terminal carboxyl group of the final glycine (B1666218) residue can also be chemically altered. The most prevalent modification is C-terminal amidation, where the carboxylic acid (-COOH) is converted to a primary amide (-CONH₂). nih.gov This is typically achieved during solid-phase peptide synthesis (SPPS) by using a specific type of resin, such as Rink amide resin, which releases the peptide as a C-terminal amide upon cleavage. nih.gov Alternatively, amidation can be performed in solution phase using coupling reagents and an ammonia source like ammonium chloride. sid.ir

Amidation removes the negative charge of the carboxylate group at physiological pH, which can alter receptor binding properties and increase biological activity. researchgate.net This modification also enhances the peptide's stability against degradation by carboxypeptidases. cem.de Another potential modification is esterification, where the carboxylic acid is converted to an ester. This also neutralizes the negative charge and can be used to create prodrugs, as endogenous esterases can cleave the ester bond. researchgate.net

| Modification Type | Synthetic Method | Purpose of Modification |

|---|---|---|

| Amidation | Use of amide-forming resin (e.g., Rink Amide) in SPPS. nih.gov | Neutralizes C-terminal charge, increases stability, mimics native protein structure. nih.govresearchgate.net |

| Esterification | Reaction with an alcohol under acidic conditions post-synthesis. | Removes charge, can serve as a prodrug strategy. researchgate.net |

| Hydrazidation | Coupling with hydrazine post-synthesis. | Creates specific structural motifs, particularly for enzyme inhibitors. cem.de |

Side-Chain Derivatizations for Functionalization

Within the this compound sequence, the serine residue is the sole amino acid with a functional side chain—a primary hydroxyl group (-OH). This group is a versatile handle for introducing a wide array of chemical moieties through post-translational modification or direct incorporation of modified amino acids during synthesis.

Phosphorylation

The hydroxyl group of serine can be phosphorylated to form a phosphate ester, creating a phosphoserine residue. This reversible modification is a key regulatory mechanism in many cellular processes. thermofisher.comwikipedia.orgsb-peptide.com In synthetic chemistry, phosphopeptides are typically prepared by incorporating a pre-phosphorylated and protected serine derivative (e.g., Fmoc-Ser(PO(OBzl)OH)-OH) directly into the sequence during solid-phase peptide synthesis. sb-peptide.com The addition of the dianionic phosphate group dramatically alters the peptide's local charge and can induce significant conformational changes. nih.gov

Glycosylation

Glycosylation involves the covalent attachment of a carbohydrate molecule to the serine side chain, a process known as O-linked glycosylation. molchanges.com This modification can enhance peptide stability, solubility, and influence intercellular interactions. molchanges.comcpcscientific.com The synthesis of O-linked glycopeptides is most efficiently achieved by using pre-formed glycosylated serine building blocks (e.g., Fmoc-protected Serine-GalNAc) during SPPS. formulationbio.com

Lipidation / Acylation

The serine hydroxyl group can also be a site for lipidation through the formation of an ester bond with a fatty acid, such as n-octanoic acid. tandfonline.com This modification increases the peptide's hydrophobicity and can be crucial for its biological activity by facilitating interactions with cell membranes or specific receptors. tandfonline.comrsc.org

| Modification Type | Bond Formed | Synthetic Approach | Resulting Functional Change |

|---|---|---|---|

| Phosphorylation | Phosphate Ester | Incorporation of a protected phosphoserine building block during SPPS. sb-peptide.com | Introduces a strong negative charge; modulates protein-protein interactions and signaling. sb-peptide.com |

| Glycosylation (O-linked) | Glycosidic Bond | Incorporation of a pre-glycosylated serine building block during SPPS. formulationbio.com | Increases hydrophilicity and stability; affects cell recognition and communication. molchanges.comcpcscientific.com |

| Lipidation (Acylation) | Ester | Reaction with a fatty acid post-synthesis or use of a pre-acylated serine. | Increases hydrophobicity; promotes membrane association and can be essential for biological activity. tandfonline.com |

Biochemical Interactions and Enzymatic Stability of L Leucyl L Serylglycylglycine

Resistance to Specific Peptidase Hydrolysis (e.g., Dipeptidase from Bacillus stearothermophilus and Escherichia coli B)

The susceptibility of L-Leucyl-L-serylglycylglycine to hydrolysis by peptidases is a key determinant of its biological half-life. Peptidases exhibit varying degrees of substrate specificity, which can inform the likely resistance of this tetrapeptide to specific enzymes.

Dipeptidases, as their name suggests, primarily cleave dipeptides. The thermostable dipeptidase from Bacillus stearothermophilus, for instance, shows high activity against a variety of dipeptides composed of L-amino acids. nih.gov However, as a tetrapeptide, this compound would not be a primary substrate for this class of enzymes. Hydrolysis would require the action of endopeptidases or exopeptidases that can cleave internal or terminal peptide bonds of longer peptides.

Table 1: General Substrate Preferences of Selected Bacterial Peptidases

| Enzyme/Organism | General Substrate Preference | Potential Action on this compound |

| Dipeptidase (Bacillus stearothermophilus) | Dipeptides with L-amino acids nih.gov | Unlikely to be a primary substrate. |

| Dipeptidase (Escherichia coli B) | Dipeptides with long/flat N-terminal R groups and small/positive C-terminal groups acs.org | Not a direct substrate, but indicates preference for residues like Leucine (B10760876) at the N-terminus of a substrate. |

| Dipeptidyl Carboxypeptidase (Escherichia coli) | Removes C-terminal dipeptides scialert.net | Potential cleavage to release Glycylglycine. |

| DD-peptidases (Various Bacteria) | Peptidoglycan-mimetic peptides unc.edu | Unlikely substrate due to lack of D-amino acids and specific cross-linking structures. |

This table is generated based on general enzymatic specificities and represents potential, not confirmed, interactions.

Investigation of Enzymatic Degradation Pathways

The enzymatic degradation of this compound in a biological system would likely involve a series of cleavage events by various peptidases. The pathway would be initiated by either an endopeptidase cleaving an internal peptide bond or an exopeptidase removing a terminal amino acid.

Aminopeptidases could sequentially cleave the N-terminal leucine, followed by serine, and then glycine (B1666218).

Carboxypeptidases could act on the C-terminus, removing glycine, followed by the second glycine, and then serine. msu.edu

Endopeptidases could cleave the internal peptide bonds, for example, between serine and glycine, or glycine and glycine.

The specific pathway would be contingent on the enzymatic milieu. For instance, in cytotoxic lymphocytes, the lysosomal thiol protease dipeptidyl peptidase I is abundant and has been shown to be involved in the metabolism of L-leucyl-L-leucine methyl ester. nih.gov While a different substrate, this highlights how cell-specific enzyme profiles can dictate peptide degradation.

Potential Role as a Substrate or Inhibitor in Peptide Processing Enzymes

Beyond simple degradation, this compound could function as a substrate for enzymes involved in specific physiological processes or act as an inhibitor of such enzymes.

As a substrate , the tetrapeptide could be part of a larger protein that is processed to release this specific fragment, which may then have a biological function. The cleavage of peptides is a common mechanism for activating or deactivating signaling molecules.

As an inhibitor , this compound could bind to the active site of a peptidase without being cleaved, thereby preventing the enzyme from acting on its natural substrate. The effectiveness of a peptide as an inhibitor depends on its affinity for the enzyme's active site. For example, L-leucyl-L-leucine methyl ester acts as a selective killing agent for cytotoxic lymphocytes by being metabolized into a membranolytic product by dipeptidyl peptidase I. nih.gov This illustrates that peptides can act as "pro-drugs" that are converted into active molecules by specific enzymes.

Interaction with Other Biomolecules (e.g., Proteins, Metal Ions)

The functional groups of the amino acid residues in this compound allow for various non-covalent interactions with other biomolecules.

Protein Interactions: The peptide could bind to specific protein receptors or domains. The leucine residue provides a hydrophobic side chain that could interact with hydrophobic pockets on a protein surface. The serine residue has a hydroxyl group capable of forming hydrogen bonds, and the glycine residues provide conformational flexibility. Such interactions are fundamental to many biological processes, including signal transduction and enzyme regulation.

Metal Ion Interactions: The carboxyl and amino groups of the peptide, as well as the hydroxyl group of serine and the peptide backbone's carbonyl and amide groups, can act as potential ligands for metal ions. nih.govmdpi.com The formation of chelates with metal ions can be crucial for the peptide's structure and function, and can also play a role in metal detoxification. nih.govresearchgate.net The stability of such complexes would depend on the specific metal ion and the coordination geometry.

Table 2: Potential Interaction Sites of this compound

| Residue/Group | Potential Interaction | Type of Biomolecule |

| Leucine (side chain) | Hydrophobic interactions | Proteins |

| Serine (hydroxyl group) | Hydrogen bonding, Metal ion coordination | Proteins, Metal Ions |

| Glycine | Provides conformational flexibility for binding | Proteins |

| N-terminus (amino group) | Ionic interactions, Hydrogen bonding, Metal ion coordination | Proteins, Metal Ions |

| C-terminus (carboxyl group) | Ionic interactions, Hydrogen bonding, Metal ion coordination | Proteins, Metal Ions |

| Peptide Backbone | Hydrogen bonding | Proteins |

Association with Biosynthetic Pathways (e.g., Chondroitin (B13769445) Sulfate (B86663) Proteoglycan Precursors)

Chondroitin sulfate proteoglycans (CSPGs) are complex macromolecules consisting of a core protein to which one or more chondroitin sulfate glycosaminoglycan (GAG) chains are covalently attached. nih.gov The linkage of the GAG chain to the core protein typically occurs at a serine residue within a specific consensus sequence. nih.gov

The biosynthesis of CSPGs is a multi-step process involving a series of enzymatic reactions. nih.gov Given that this compound contains a serine residue, it is theoretically possible that this peptide sequence, as part of a larger core protein, could serve as a site for GAG chain attachment. The surrounding amino acids, in this case, leucine and glycine, can influence the recognition and activity of the enzymes responsible for initiating GAG synthesis. However, there is currently no direct evidence to suggest that this specific tetrapeptide is a precursor or plays a direct role in the biosynthesis of chondroitin sulfate proteoglycans. The upregulation of CSPGs after injury is a known factor that inhibits axon regrowth, and understanding the specific signals and precursors involved is an active area of research. aginganddisease.orgresearchgate.net

Molecular Mechanisms of Action and Cellular Activities in Vitro and Pre Clinical Focus

Investigation of Receptor Binding and Ligand Recognition

There is no available data identifying specific receptors or binding sites for L-Leucyl-L-serylglycylglycine. Research has not yet been conducted to determine its binding affinity, specificity, or any potential competitive or non-competitive interactions with known cellular receptors.

Modulation of Cellular Signaling Pathways

Information regarding the ability of this compound to modulate intracellular signaling pathways is not present in the current scientific literature. It is unknown if this peptide can influence major signaling cascades such as the MAPK, PI3K/Akt, or JAK/STAT pathways, which are common targets for bioactive molecules.

Influence on Gene Expression and Protein Synthesis in Model Systems

While its constituent amino acid, leucine (B10760876), is known to influence protein synthesis, there are no studies that have examined the specific effects of this compound on gene expression or the translational machinery in any model system. agriculturejournals.cz

Effects on Cellular Processes (e.g., Proliferation, Differentiation) in In Vitro Models

Direct evidence of the effects of this compound on cellular processes such as proliferation, differentiation, apoptosis, or migration in in vitro models is currently unavailable. The process of cellular differentiation involves complex changes in gene expression and cell function, and it is unknown if this peptide has any regulatory role in these events. wikipedia.orgoregonstate.educationlumenlearning.com

Membrane Permeability and Intracellular Transport Mechanisms

The mechanisms by which this compound might cross cellular membranes and be transported intracellularly have not been investigated. Understanding the permeability and transport is fundamental to determining the bioavailability and potential intracellular targets of a compound, but this information is not yet available.

Structure Activity Relationship Sar Studies of L Leucyl L Serylglycylglycine Analogues

Impact of Amino Acid Substitutions on Biological Activity

The hydrophobicity of peptide analogues is a key factor that is often modulated by amino acid substitutions. mdpi.com The retention times of peptides in reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to gauge these changes in hydrophobicity. mdpi.com Generally, the hydrophobicity of amino acid side chains follows an order such as Lys < Gly < Ser < Ala < Val < Leu. mdpi.com In one study, substituting a glycine (B1666218) residue with an alanine (B10760859) at specific positions in the bacteriocin (B1578144) Lactolisterin BU significantly enhanced its antimicrobial activity against Staphylococcus aureus. mdpi.com Conversely, introducing a negatively-charged amino acid like glutamic acid can dramatically decrease antimicrobial activity. mdpi.com

The position of the substitution is also crucial. For example, in the antifungal peptide Histatin 5, substitutions at lysine (B10760008) residues (K5, K11, K13, and K17) with leucine (B10760876) or arginine resulted in varied susceptibility to degradation by proteases from Candida albicans. nih.gov A K17L modification substantially increased the peptide's stability and antifungal activity in the presence of these proteases, while K11L and K13L substitutions made the peptide more susceptible to proteolysis. nih.gov

The following interactive table summarizes the impact of single amino acid substitutions on the antimicrobial activity of a hypothetical L-Leucyl-L-serylglycylglycine analogue.

| Analogue | Substitution | Position | Relative Hydrophobicity (RP-HPLC Retention Time) | Biological Activity (MIC µg/mL) |

| Parent Peptide | None | - | 35.0 min | 16 |

| Analogue 1 | Ser -> Ala | 2 | 36.5 min | 8 |

| Analogue 2 | Gly -> Ala | 3 | 35.8 min | 12 |

| Analogue 3 | Leu -> Val | 1 | 34.2 min | 24 |

| Analogue 4 | Gly -> Lys | 4 | 32.5 min | 32 |

This table is a representative example based on general principles of SAR and does not represent actual experimental data for this compound.

Role of Peptide Length and Sequence Conformation

The length of a peptide chain and its conformational arrangement in three-dimensional space are fundamental determinants of its biological function. nih.gov Short peptide sequences often require stabilizing forces, such as non-covalent interactions between side chains, to maintain a defined secondary structure. nih.gov The specific sequence of amino acids dictates whether a peptide will adopt a random coil, an alpha-helix, or a beta-sheet conformation, which in turn influences its ability to self-assemble into larger nanostructures and interact with biological targets. nih.gov

For instance, rationally designed peptide amphiphiles have demonstrated that distinct secondary structures arise from their unique sequential arrangements, leading to the formation of different nanostructures like fibers, nanorods, or spheres. nih.gov These supramolecular assemblies can have a profound impact on function, such as the ability to deliver nucleic acids into cells. nih.gov Peptides that form alpha-helices or random coils capable of assembling into condensed virus-like particles have been shown to be effective in mediating cellular uptake, whereas those forming beta-sheets that assemble into fibers may be less effective. nih.gov

The stability of these secondary structures in short peptides often depends on their oligomeric state, as they lack the extensive network of stabilizing interactions found in larger proteins. nih.gov Therefore, the strategic placement of certain residues that can form stabilizing interactions is crucial for maintaining the bioactive conformation. nih.gov

Influence of Chirality on Molecular Recognition

Chirality, the "handedness" of amino acids (L- or D-isomers), plays a pivotal role in molecular recognition and biological activity. Most naturally occurring peptides are composed of L-amino acids. The substitution of an L-amino acid with its D-enantiomer can have significant consequences for the peptide's structure and function. mcmaster.ca

Studies on cyclic peptides have shown that altering the chirality of the constituent amino acids can lead to different backbone conformations. For example, cyclo(-L-Pro-L-Val-L-Pro-L-Val-) adopts a cis-trans-cis-trans backbone conformation. nih.gov In contrast, its diastereomer, cyclo(-L-Pro-D-Val-L-Pro-D-Val-), can exist in different conformations depending on the solvent environment. nih.gov These conformational differences can translate into distinct biological activities; the all-L cyclic peptide was found to retard the stem-growth of rice seedlings, while the L-D-L-D analogue promoted root-growth. nih.gov

The introduction of D-amino acids can also affect a peptide's susceptibility to enzymatic degradation, often increasing its stability. Furthermore, the chirality of a molecule can influence its ability to form higher-order structures, such as supramolecular gels. rsc.org In some cases, all enantiomers, diastereomers, and even racemates of a dipeptide can form gels, but they may form different self-assembled aggregates that template the final gel structure. rsc.org This demonstrates that chirality can be a tool to control the properties of self-assembling peptide systems. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciepub.com QSAR methods are valuable tools in drug discovery for predicting the activity of novel compounds, optimizing lead compounds, and understanding the molecular properties that are most important for a desired biological effect. mdpi.com

The development of a QSAR model typically involves several steps, including the creation of a dataset of compounds with known activities, the calculation of molecular descriptors for each compound, the generation of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power. sciepub.comresearchgate.net

Molecular descriptors can be of various types, including those that describe the whole molecule (e.g., topological length, lipophilicity) and those that describe substructural features (e.g., Quantitative Neighborhoods of Atoms). mdpi.com The quality of a QSAR model is assessed using statistical parameters such as the coefficient of determination (R²), which should be greater than 0.6 for a reliable model, and the cross-validation coefficient (Q²). researchgate.net The model is further validated using an external test set of compounds that were not used in the model's development. nih.gov

For this compound derivatives, a QSAR model could be developed to predict a specific biological activity, such as receptor binding affinity or enzymatic inhibition. The model could reveal, for example, that increased lipophilicity (hydrophobicity) of the derivatives correlates with increased biological activity, while other parameters like molar refractivity might have a negative correlation. researchgate.net Such insights are invaluable for guiding the design of new, more potent analogues.

Conformational Studies and Their Correlation with Activity

The three-dimensional conformation of a peptide is intimately linked to its biological activity. Conformational studies aim to determine the preferred spatial arrangement of a peptide's atoms, which can provide insights into its mechanism of action at a molecular level.

Different peptide sequences can favor distinct secondary structures, such as β-sheets, α-helices, or random coils. nih.gov These conformations are not static and can be influenced by the surrounding environment, such as the solvent. nih.gov For example, a cyclic peptide was found to have a cis-trans-cis-trans conformation in a non-polar solvent like chloroform, which was slightly different from its conformation in a more polar solvent like DMSO. nih.gov Another diastereomeric cyclic peptide exhibited an all-trans conformation in trifluoroethanol. nih.gov

The correlation between these conformations and biological activity is a key aspect of SAR. A particular conformation may be required for a peptide to bind effectively to its biological target. For instance, the ability of certain peptides to form α-helices that can assemble into nanorods has been linked to their effectiveness in delivering nucleic acids into cells. nih.gov In contrast, peptides that form β-sheets and assemble into fibers may exhibit weaker activity in the same assay. nih.gov By understanding the bioactive conformation of this compound, researchers can design analogues that are pre-organized into this active shape, potentially leading to enhanced potency and selectivity.

Advanced Analytical and Biophysical Characterization of L Leucyl L Serylglycylglycine

Spectroscopic Analysis (e.g., Circular Dichroism, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic techniques are fundamental in elucidating the structural features of peptides. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are particularly powerful for providing detailed information about the conformation and environment of L-Leucyl-L-serylglycylglycine in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level information on the structure and dynamics of molecules. For this compound, a complete NMR analysis would involve one-dimensional (1D) and two-dimensional (2D) experiments, such as ¹H, ¹³C, COSY, TOCSY, and NOESY. These experiments would allow for the assignment of all proton and carbon signals to specific atoms within the four amino acid residues.

The expected data from an NMR analysis would include:

Chemical Shifts (δ): The precise chemical shifts of the amide, alpha-carbon, and side-chain protons and carbons would confirm the amino acid sequence and provide insights into the local electronic environment of each nucleus.

Coupling Constants (J): The coupling constants between adjacent protons would help determine the dihedral angles of the peptide backbone and side chains, offering clues about the preferred conformation.

Nuclear Overhauser Effects (NOEs): Through-space correlations observed in NOESY spectra would identify protons that are close to each other in space, which is crucial for determining the three-dimensional structure of the peptide.

Circular Dichroism (CD) Spectroscopy is a sensitive technique for studying the secondary structure of peptides and proteins in solution. The CD spectrum of this compound would reveal the presence of ordered structures like α-helices, β-sheets, or turns, or indicate if the peptide exists in a predominantly random coil conformation.

A typical CD analysis would involve:

Far-UV CD (190-250 nm): The spectrum in this region is dominated by the absorption of the peptide backbone and is characteristic of the secondary structure. For a short peptide like this tetrapeptide, a random coil conformation is often expected, which would be characterized by a strong negative band around 200 nm.

Solvent and Temperature Effects: Performing CD measurements in different solvents (e.g., water, trifluoroethanol) or at various temperatures can provide information about the stability of any observed secondary structure.

Specific Circular Dichroism spectra for this compound have not been found in the surveyed scientific databases.

Mass Spectrometry-Based Characterization (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and confirming the amino acid sequence of peptides. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common soft ionization techniques used for peptide analysis.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is well-suited for analyzing polar molecules like peptides directly from solution. An ESI-MS analysis of this compound would be expected to yield:

Accurate Molecular Weight: The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺, allowing for the precise determination of the molecular weight and confirmation of the elemental composition.

Fragmentation Data (MS/MS): By selecting the parent ion and subjecting it to fragmentation (e.g., collision-induced dissociation), a tandem mass spectrum (MS/MS) can be generated. The resulting b- and y-ions would allow for the de novo sequencing of the peptide, confirming the this compound sequence.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry is another powerful technique for determining the molecular weight of peptides. In a MALDI-TOF analysis, the peptide is co-crystallized with a matrix and ionized by a laser. This method is known for its high sensitivity and tolerance to buffers and salts. The primary output would be the accurate molecular mass of the singly charged peptide.

Publicly accessible mass spectrometry data specifically for this compound is currently limited.

Chromatographic Purity and Separation Techniques (e.g., RP-HPLC, UPLC)

Chromatographic techniques are essential for the purification and purity assessment of synthetic peptides. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates peptides based on their hydrophobicity. An RP-HPLC analysis of this compound would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).

A validated RP-HPLC method would provide the following information:

Purity Profile: The chromatogram would show a major peak corresponding to the intact this compound and potentially minor peaks from impurities, such as deletion sequences or incompletely deprotected peptides. The peak area of the main peak relative to the total peak area would determine the purity of the sample.

Retention Time: The retention time of the peptide is a characteristic property under specific chromatographic conditions and can be used for identification.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses smaller particle sizes in the stationary phase, allowing for higher resolution, faster analysis times, and lower solvent consumption compared to traditional HPLC.

Detailed chromatographic methods and purity data for this compound are not available in the general scientific literature.

X-ray Crystallography and Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules in the solid state. To perform this analysis, a high-quality single crystal of this compound would need to be grown.

A successful crystallographic study would yield:

Atomic Coordinates: The precise x, y, and z coordinates of every atom in the peptide, providing an unambiguous determination of the molecular structure.

Bond Lengths and Angles: Detailed information on the geometry of the peptide bonds and the side chains.

Intermolecular Interactions: Insights into how the peptide molecules pack in the crystal lattice, revealing intermolecular hydrogen bonds and van der Waals interactions.

The process of obtaining suitable crystals for short, flexible peptides can be challenging. To date, there is no published crystal structure for this compound in the Protein Data Bank or other crystallographic databases.

Biophysical Methods for Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical techniques are employed to study the interactions of peptides with other molecules, such as proteins, nucleic acids, or lipids. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful label-free methods for quantifying these interactions.

Surface Plasmon Resonance (SPR) measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. If this compound were to be studied for its interaction with a specific target, SPR could provide:

Binding Kinetics: The association rate constant (kₐ) and dissociation rate constant (kₔ).

Binding Affinity: The equilibrium dissociation constant (Kₐ), which is a measure of the strength of the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of two molecules. An ITC experiment studying the interaction of this compound with a binding partner would determine:

Binding Affinity (Kₐ): The strength of the interaction.

Stoichiometry (n): The ratio of the interacting molecules in the complex.

Thermodynamic Parameters: The enthalpy (ΔH) and entropy (ΔS) of binding, providing insights into the forces driving the interaction.

There are no available studies in the scientific literature detailing the biophysical interaction analysis of this compound using techniques such as SPR or ITC.

Theoretical and Computational Chemistry Approaches for L Leucyl L Serylglycylglycine

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By integrating Newton's equations of motion, MD simulations generate a trajectory of the system, providing a detailed view of its conformational landscape and dynamic behavior. nih.govnih.gov

For L-Leucyl-L-serylglycylglycine, MD simulations would typically be performed by placing the peptide in a simulated aqueous environment to mimic physiological conditions. The simulation would reveal the peptide's flexibility and preferred three-dimensional structures. Key analyses from such simulations include:

Conformational Clustering: Identifying the most stable and frequently occurring conformations of the peptide. This involves grouping similar structures from the simulation trajectory.

Intramolecular Interactions: Analyzing the hydrogen bond network within the peptide, such as between the serine hydroxyl group and the peptide backbone, which stabilizes specific folds.

Solvent Interactions: Studying how water molecules interact with the peptide, particularly with its polar (serine, backbone) and nonpolar (leucine) residues.

These simulations provide a comprehensive understanding of how this compound behaves in a dynamic state, which is crucial for understanding its biological function. frontiersin.org

Table 1: Hypothetical Results of a 100 ns Molecular Dynamics Simulation of this compound This table presents illustrative data that would be expected from an MD simulation analysis.

| Parameter | Finding | Implication |

|---|---|---|

| Major Conformational Cluster | A compact, bent structure (65% of simulation time) | The peptide has a dominant, energetically favorable conformation. |

| Key Intramolecular H-Bond | Serine side chain (OH) to Glycine (B1666218) carbonyl (C=O) | This interaction is a key determinant of the primary conformation. |

| Average RMSD (backbone) | 2.1 Å | The peptide backbone is relatively stable after initial equilibration. |

| Highest RMSF Region | Leucine (B10760876) side chain | The bulky, hydrophobic side chain exhibits the most flexibility. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. epfl.ch Methods like Density Functional Theory (DFT) provide a balance between accuracy and computational cost for systems of this size. mdpi.com

Applying quantum chemical calculations to a stable conformation of this compound (often derived from MD simulations) can yield detailed information about its electronic properties:

Molecular Orbitals: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps determine the peptide's electronic reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this peptide, the carbonyl oxygens and serine's hydroxyl group would be expected to be nucleophilic sites.

Partial Atomic Charges: Quantifying the charge on each atom provides insight into local polarity and sites for potential non-covalent interactions, such as hydrogen bonding and electrostatic interactions.

Bond Orders: These calculations can confirm the nature of the chemical bonds within the peptide, including the peptide bonds themselves. mdpi.com

These electronic properties are fundamental to understanding the peptide's chemical reactivity and its ability to interact with biological targets. arxiv.org

Table 2: Illustrative Quantum Chemical Properties of this compound This table shows representative data from a hypothetical DFT calculation.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Region most likely to donate electrons in a reaction. |

| LUMO Energy | -0.5 eV | Region most likely to accept electrons in a reaction. |

| HOMO-LUMO Gap | 6.3 eV | Indicates high chemical stability. |

| Most Negative ESP | Carbonyl oxygen of the C-terminus | Primary site for electrophilic attack or hydrogen bond donation. |

Molecular Docking Studies for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govhacettepe.edu.tr It is widely used in drug discovery to identify potential biological targets and understand binding mechanisms. mdpi.comnih.gov

For this compound, the process would involve:

Target Selection: Identifying potential protein targets. Given its structure, plausible targets could include proteases, cell surface receptors, or enzymes for which small peptides act as substrates or inhibitors.

Docking Simulation: Computationally placing various conformations of the peptide into the active or binding site of the target protein. Docking algorithms score the different poses based on factors like shape complementarity and intermolecular forces. mdpi.com

Binding Mode Analysis: The best-scoring poses are analyzed to understand the specific interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the peptide-protein complex. nih.gov This reveals the binding mode and helps explain the basis of molecular recognition.

Inverse virtual screening, a related technique, involves docking the peptide against a large library of protein structures to identify previously unknown potential targets. nih.gov

Table 3: Example Molecular Docking Results for this compound Against a Hypothetical Protease This table displays typical output from a molecular docking study.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -8.2 kcal/mol | Strong predicted binding affinity. |

| Key H-Bond Interactions | Serine (OH) with Asp102; C-terminus (COO-) with Arg145 | These polar interactions are critical for anchoring the peptide. |

| Key Hydrophobic Interaction | Leucine side chain with a hydrophobic pocket (Val28, Ile54) | The leucine residue contributes significantly to binding specificity. |

| Predicted Binding Mode | The peptide occupies the substrate-binding cleft. | The peptide is likely a competitive inhibitor or substrate for this enzyme. |

De Novo Design of this compound-Based Peptidomimetics

De novo design involves the computational creation of novel molecules with desired properties. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but are modified to improve properties like stability against enzymatic degradation, oral bioavailability, or binding affinity. sigmaaldrich.com

This compound can serve as a starting point or scaffold for designing new peptidomimetics. Computational approaches could include:

Scaffold Hopping: Replacing the peptide backbone with a different chemical structure that maintains the spatial arrangement of the key side chains (Leucine and Serine).

Side Chain Modification: Systematically altering the side chains to explore new interactions with a target protein.

Incorporation of Non-natural Amino Acids: Replacing one or more of the natural L-amino acids with D-amino acids or other synthetic building blocks to increase proteolytic resistance. nih.gov

Cyclization: Introducing covalent bonds to create a cyclic peptide, which can lock the molecule into a bioactive conformation and improve stability.

These design strategies aim to create novel molecules based on the this compound template with enhanced therapeutic potential. nih.gov

Cheminformatics and Machine Learning Applications in Peptide Design

Cheminformatics and machine learning (ML) are rapidly transforming peptide and drug design by leveraging large datasets to build predictive models. neovarsity.orgnih.gov These approaches can accelerate the design and optimization process.

Applications in the context of this compound include:

Cheminformatics Databases: Searching chemical databases for peptides with similar sequences or structures to identify known biological activities or targets. neovarsity.org

Quantitative Structure-Activity Relationship (QSAR): If a set of analogues of this compound with measured biological activity were available, QSAR models could be built to correlate chemical structure with activity, guiding the design of more potent compounds.

Machine Learning for Property Prediction: Training ML models to predict properties like solubility, cell permeability, toxicity, and bioactivity for novel peptidomimetics designed from the this compound scaffold. nih.gov

Generative Models: Employing advanced ML models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), to generate entirely new peptide sequences or peptidomimetic structures predicted to have high affinity for a specific target. youtube.com

Emerging Research Applications and Future Directions of L Leucyl L Serylglycylglycine

L-Leucyl-L-serylglycylglycine as a Biochemical Probe for Cellular Pathways

Biochemical probes are essential tools for elucidating the complex mechanisms of cellular pathways. Peptides can be designed as probes to interact with specific enzymes or receptors, often incorporating reporter molecules to enable detection. The sequence of a peptide probe is critical for its specificity and function.

Use in Peptide Array Technologies for Ligand Discovery

Peptide arrays are powerful high-throughput tools used to screen for interactions between a library of peptides and a target molecule, such as a protein or antibody. These arrays consist of numerous different peptide sequences synthesized on a solid support, which allows for the rapid identification of binding partners and the mapping of interaction sites.

Currently, there is no specific documented use of this compound within a peptide array for ligand discovery. However, its sequence could be included as one of thousands in a comprehensive library designed to identify novel ligands for a protein of interest. The process would involve synthesizing the peptide at a specific location on the array and then incubating the array with the target molecule. Detection methods would then reveal if the target binds to the this compound sequence, suggesting a potential interaction that could be further investigated.

Integration into Bioconjugate Chemistry (e.g., as a Linker in Fusion Proteins)

In bioconjugate chemistry, linker molecules are used to connect different functional domains, such as in

Q & A

Basic Research Questions

Q. How can L-Leucyl-L-serylglycylglycine be synthesized and characterized with high purity for in vitro studies?

- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry for stepwise assembly. Purify via reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Validate purity (>95%) using LC-MS (ESI or MALDI-TOF) and confirm structure via -NMR and -NMR in DO or DMSO-d. For hygroscopic peptides, lyophilize and store at -80°C under inert gas .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

- Methodological Answer : Employ cell-free enzymatic assays (e.g., kinase or protease inhibition) with fluorogenic substrates. For cellular activity, use immortalized cell lines (HEK293 or HeLa) and measure viability (MTT assay), apoptosis (Annexin V/PI staining), or signaling pathways (Western blot for phosphorylated targets). Include positive/negative controls (e.g., scrambled peptide) and triplicate technical replicates to minimize batch effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Experimental Replication : Standardize buffer conditions (pH, ionic strength) and peptide solubility (e.g., DMSO vs. aqueous buffers).

- Batch Validation : Compare peptide batches via circular dichroism (CD) to confirm secondary structure consistency.

- Data Harmonization : Apply meta-analysis tools (RevMan, R packages) to aggregate datasets, accounting for heterogeneity (I statistic). Contradictions may arise from post-translational modifications or impurities; use tandem MS/MS for sequence verification .

Q. What computational strategies predict this compound’s structure-function relationships?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate peptide folding in explicit solvent (GROMACS/AMBER) with CHARMM36 force field. Analyze RMSD and solvent-accessible surface area (SASA) to assess stability.

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., receptors, enzymes). Validate predictions via alanine scanning mutagenesis and SPR binding assays .

Q. How to design a study exploring this compound’s role in novel signaling pathways?

- Methodological Answer :

- Omics Integration : Perform phosphoproteomics (TiO enrichment + LC-MS/MS) to map kinase substrates. Pair with RNA-seq to identify differentially expressed genes.

- CRISPR Screening : Use a genome-wide knockout library to identify synthetic lethal partners. Validate hits via siRNA knockdown and rescue experiments.

- In Vivo Validation : Administer peptide in zebrafish (Danio rerio) models via microinjection; track developmental phenotypes via confocal microscopy .

Data Analysis & Reporting Guidelines

Q. What statistical methods address variability in peptide activity assays?

- Methodological Answer : Apply mixed-effects models (e.g., lme4 in R) to account for inter-experimental variability. Use Grubbs’ test to identify outliers. Report effect sizes (Cohen’s d) with 95% confidence intervals instead of p-values alone. For dose-response curves, fit data to a four-parameter logistic model (GraphPad Prism) .

Q. How to ensure reproducibility in peptide stability studies under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.